molecular formula C12H12BrN3 B1279579 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-11-6

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1279579
CAS No.: 7271-11-6
M. Wt: 278.15 g/mol
InChI Key: GMMSKJVTKVQVLR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroimidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the Imidazopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroimidazopyridine core, leading to the formation of imidazopyridine derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazopyridine N-oxides, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazopyridine core can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Lacks the bromine atom, which may result in different reactivity and binding properties.

    4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    4-(4-Methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains a methyl group, which can affect the compound’s hydrophobicity and reactivity.

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine imparts unique reactivity, particularly in substitution reactions. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and material science applications .

Properties

IUPAC Name

4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMSKJVTKVQVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470067
Record name 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-11-6
Record name 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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